beta-Nicotinamide adenine dinucleotide phosphate sodium salt hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Enzyme Activity Measurement

β-NADP+ serves as a vital substrate for specific enzymes. By monitoring the reduction or oxidation state of β-NADP+ during a reaction, researchers can measure the activity of these enzymes. A prominent example is Glucose-6-phosphate dehydrogenase (G6PD), a key enzyme in the pentose phosphate pathway. The reduction of β-NADP+ to β-NADPH by G6PD signifies its activity and can be used to diagnose G6PD deficiency [].

Source

Cytochrome P450 (CYP450) Assays

CYP450 enzymes are a diverse group involved in metabolizing various substances, including drugs and toxins. β-NADPH is a vital electron donor for many CYP450 enzymes. In CYP450 assays, researchers utilize a system that regenerates β-NADPH to maintain a constant supply of the electron donor. This allows for the measurement of CYP450 activity and assessment of drug metabolism or detoxification pathways [].

Glucose-6-Phosphate Content Determination

β-NADP+ can be employed to determine the cellular concentration of Glucose-6-phosphate (G6P). This method leverages the activity of G6PD, which oxidizes G6P while reducing β-NADP+ to β-NADPH. By measuring the amount of β-NADPH produced, researchers can indirectly quantify the initial concentration of G6P within the sample.

Source

Origin

β-NADP+ is not directly obtained from dietary sources. It's synthesized within cells through the salvage pathway using precursors like nicotinamide and nicotinic acid [].

Significance

β-NADP+ plays a central role in anabolic reactions, where energy is used to build molecules. It acts as an electron donor, providing the reducing power necessary for various biosynthetic processes like fatty acid synthesis and nucleotide production [].

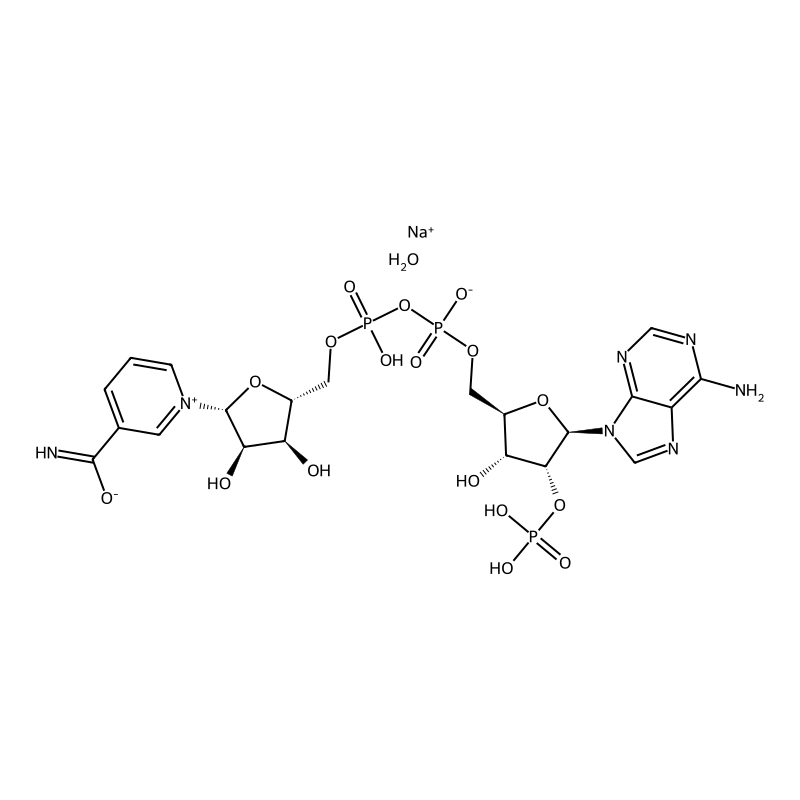

Molecular Structure Analysis

β-NADP+ possesses a complex structure with several key features:

Adenine-ribose-phosphate backbone

This common structure is shared with other nucleotides. Adenine is a nitrogenous base, ribose is a five-carbon sugar, and phosphate groups link the sugar and base [].

Nicotinamide ring

This fused ring structure attached to the ribose sugar differentiates β-NADP+ from its close relative, β-Nicotinamide Adenine Dinucleotide (β-NAD+). The presence of an additional phosphate group on the nicotinamide ring distinguishes β-NADP+ [].

Anionic form

The presence of sodium (Na+) salt indicates the molecule exists in anionic form due to the negative charge on the phosphate groups [].

The specific arrangement of these components creates a molecule that can readily undergo oxidation-reduction reactions by accepting and donating electrons at the nicotinamide ring [].

Chemical Reactions Analysis

β-NADP+ is involved in numerous cellular reactions. Here are some key examples:

- Pentose phosphate pathway: This pathway generates ribose sugars for nucleotide synthesis. Glucose-6-phosphate dehydrogenase, an enzyme that utilizes β-NADP+ as a coenzyme, initiates the pathway.

Balanced chemical reaction:

Glucose-6-phosphate + β-NADP+ → Gluconate-6-phosphate + β-NADPH + H+- Fatty acid synthesis: β-NADPH donates electrons for the reduction steps in fatty acid biosynthesis, promoting the formation of new fatty acid chains.

Degradation and synthesis

β-NADP+ can be interconverted with β-NAD+ through specific enzymatic reactions.

Physical And Chemical Properties Analysis

- Appearance: White to light yellow powder.

- Solubility: Highly soluble in water.

- Stability: Sensitive to light and moisture.

- Melting point/boiling point: Not available due to decomposition at high temperatures.